4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal
Description
NMR Spectroscopy
The deuterium substitution at the methyl group removes its proton signals in ¹H NMR spectra, simplifying peak assignments. Key regions of interest include:
- Pyridine Protons : Peaks in the aromatic region (δ 7.0–8.5 ppm) corresponding to the pyridine ring’s protons.
- Aldehyde Proton : A distinct singlet at δ 9.8–10.2 ppm for the aldehyde (-CHO) group.
- Methylene and Methyl Groups : Peaks for the CH₂ groups in the butanal chain and the absence of CH₃ signals due to deuteration.
In ²H NMR, the CD₃ group would exhibit a singlet at δ ~3.0 ppm, confirming deuteration.
Infrared (IR) Spectroscopy
IR spectra would display:
Mass Spectrometry (MS)
Electrospray ionization (ESI) and tandem MS (MS/MS) yield diagnostic fragments:
- Molecular Ion : [M+H]⁺ at m/z 211.1 (deuterated) vs. m/z 208.1 (non-deuterated).
- Key Fragments : Loss of HNO (45 Da) or NO (30 Da) from the nitrosamine group.
Table 3: Expected MS Fragments
| Fragment | m/z (Deuterated) | m/z (Non-deuterated) |
|---|---|---|
| [M+H]⁺ | 211.1 | 208.1 |
| [M+H−NO]⁺ | 176.1 | 173.1 |
| [M+H−HNO]⁺ | 166.1 | 163.1 |
Crystallographic Data and Conformational Studies
No crystallographic data for this compound have been reported in peer-reviewed literature. However, structural insights can be inferred from related nitrosamines:
- Pyridine Ring Conformation : Likely planar due to aromatic stability, with the nitrosamine group positioned in proximity to the aldehyde chain.
- Nitrosamine Geometry : The N–N–O group adopts a linear or slightly bent configuration, influenced by steric and electronic factors.
Conformational flexibility may exist in the butanal chain, with the aldehyde group capable of intermolecular hydrogen bonding. Further studies using X-ray diffraction or single-crystal neutron diffraction would clarify these aspects.
Properties
IUPAC Name |
N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves the introduction of a deuterium-labeled methyl group into the nitrosamine structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitroso group to the pyridyl butanal structure.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Purification: Isolation and purification of the final product to ensure the correct isotopic labeling and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps on a larger scale, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Toxicological Studies
Carcinogenicity Research
- Mechanism of Action : 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal has been shown to be metabolically activated into reactive species that can alkylate DNA, leading to mutations and potentially cancer. Studies have demonstrated that this compound can induce tumors in laboratory animals, highlighting its relevance in cancer research .
- Animal Models : Research involving animal models has indicated that exposure to this nitrosamine can lead to significant histopathological changes in organs such as the liver and lungs, including lymphocytic infiltration and necrosis .
Analytical Chemistry
Detection and Quantification
- Analytical Methods : The development of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has enabled the detection of this compound at trace levels in environmental samples. This method is crucial for assessing human exposure to nitrosamines through drinking water and air pollution .
- Environmental Monitoring : Given its classification as a potent carcinogen, monitoring the presence of this compound in environmental matrices is essential. Research has focused on the formation potential of nitrosamines during chloramination processes in water treatment facilities .
Public Health Implications
Exposure Assessment
- Human Health Risk : Epidemiological studies have linked tobacco smoke exposure to increased levels of nitrosamines like this compound. Understanding the pathways through which humans are exposed can inform public health policies aimed at reducing tobacco-related diseases .
- Regulatory Considerations : The presence of this nitrosamine in consumer products and environmental samples raises concerns regarding regulatory limits on nitrosamines in food, water, and air. Ongoing research is necessary to establish safe exposure levels and inform regulatory frameworks .
Case Studies
Mechanism of Action
The mechanism of action of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves its activation by cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can interact with DNA and other cellular components, potentially leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include:
- NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)
- NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)
- NNA (4-(Methylnitrosamino)-4-(3-pyridyl)butanal)
- NNN (N'-Nitrosonornicotine)
| Compound | Structure | Key Functional Groups |
|---|---|---|
| Target Compound | 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal | Deutero-methyl-nitrosamino, butanal, pyridyl |
| NNA | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | Methyl-nitrosamino, butanal, pyridyl |
| NNK | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Methyl-nitrosamino, ketone, pyridyl |
| NNAL | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | Methyl-nitrosamino, alcohol, pyridyl |
Metabolic Pathways and Activation
- Target Compound: Undergoes α-hydroxylation catalyzed by cytochrome P450 enzymes (e.g., CYP2A13, CYP2D6), producing reactive intermediates that form DNA adducts . The deuterium substitution may alter metabolic rates compared to non-deuterated analogs.
- NNK : Metabolized via α-hydroxylation to form methanediazohydroxide and pyridyloxobutyl DNA adducts, with NNAL as a major metabolite .
- NNA: Shares structural similarities with the target compound but lacks deuterium. Its metabolic activation involves formation of 4-oxo-4-(3-pyridyl)butanal (OPB), a genotoxic aldehyde .
Mutagenicity and DNA Adduct Formation
- Target Compound: Limited data on mutagenicity. Deuterium may reduce the rate of N-nitrosamine activation, though this remains unconfirmed .
- NNK : Highly mutagenic in Salmonella assays, inducing lung and pancreatic tumors in rodents via pyridyloxobutyl DNA adducts .
- NNA: Forms DNA adducts similar to NNK but with lower efficiency. IARC classifies it as having inadequate carcinogenicity evidence .
- NNN : Generates pyridyloxobutyl DNA adducts via α-hydroxylation, with significant tumorigenicity in mouse lung models .
Carcinogenicity in Animal Models
Regulatory and Environmental Presence
- Target Compound : Found in third-hand smoke residues; detected in indoor environments with other TSNAs .
- NNK/NNAL: Regulated in tobacco products due to strong carcinogenicity; detected in urine of smokers as biomarkers .
- NNA : Environmental presence linked to tobacco smoke contamination but lacks established exposure limits .
Biological Activity
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal, commonly referred to as a tobacco-specific nitrosamine, is a compound of significant interest due to its biological activity and potential carcinogenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for health based on diverse research findings.
This compound is structurally related to other nitrosamines, particularly 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is well-documented for its carcinogenic properties. The presence of the nitroso group (-N=O) contributes to its electrophilic nature, allowing it to interact with biological macromolecules such as DNA and proteins.
The biological activity of this compound primarily involves metabolic activation through cytochrome P450 enzymes. These enzymes catalyze the conversion of the nitrosamine into reactive intermediates that can form DNA adducts, leading to mutagenesis and ultimately cancer. Notably, studies indicate that multiple human cytochrome P450 isoforms are involved in this activation process .
Table 1: Cytochrome P450 Enzymes Involved in Metabolism
| Enzyme | Role in Metabolism |
|---|---|
| CYP1A2 | Hydroxylation and N-oxidation |
| CYP2A6 | Activation of tobacco-specific nitrosamines |
| CYP2E1 | Metabolism of low molecular weight compounds |
Toxicity Studies
Research has demonstrated that exposure to this compound can lead to various toxic effects. In murine models, the compound has been shown to induce tumors in multiple organ systems including the lungs, liver, and nasal cavities . Furthermore, studies involving zebrafish embryos have revealed that exposure during early development leads to lethality and malformations, highlighting its teratogenic potential .
Case Study: Zebrafish Embryo Exposure
A study investigated the effects of varying concentrations of the compound on zebrafish embryos. The results indicated significant developmental disruptions correlated with increased concentrations of the nitrosamine:
- Concentration : 0.1 µM - 10 µM
- Lethality Rate : Increased from 10% at 0.1 µM to 70% at 10 µM
- Malformation Types : Curved body axis, pericardial edema
Carcinogenic Potential
The carcinogenic potential of this compound aligns with findings related to other nitrosamines. Epidemiological studies suggest a positive association between dietary intake of N-nitroso compounds and increased cancer risk, particularly esophageal and gastric cancers . The mechanism involves the formation of DNA adducts which can lead to mutations during DNA replication.
Table 2: Cancer Risk Associated with N-Nitroso Compounds
| Type of Cancer | Relative Risk (RR) | Source |
|---|---|---|
| Esophageal Cancer | 1.15 (per 0.1 µg/d) | Dietary Intake Study |
| Gastric Cancer | 1.06 (per 0.1 µg/d) | Dietary Intake Study |
Q & A
Q. What are the key structural and functional properties of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal, and how do they influence experimental design?
The compound contains a deuterated methyl group (CD₃) and a nitrosamine moiety linked to a pyridylbutanal backbone. Its stability in solution is pH- and temperature-sensitive, requiring storage at -20°C for long-term preservation . The deuterated methyl group introduces isotopic labeling for metabolic tracking, which is critical for designing tracer studies in carcinogenesis research. Solubility in organic solvents (e.g., DMSO, ethanol) and limited aqueous stability (≤24 hours in PBS) necessitate careful preparation of stock solutions .
Q. How can researchers verify the purity and stability of this compound in experimental settings?
Analytical methods include:
- UV/Vis spectroscopy : λmax at 229 nm to confirm structural integrity .
- Chromatography : Use of certified reference materials (e.g., 1.0 mg/mL in methanol) with LC-MS/MS for quantification .
- Stability assays : Monitor degradation via HPLC under varying storage conditions (e.g., temperature, solvent). Contradictions in stability data (e.g., aqueous vs. organic solvent stability) require validation under specific experimental parameters .
Q. What are the primary research applications of this compound in toxicology and carcinogenesis studies?
It is used to study:
- DNA adduct formation : Links between nitrosamine metabolism and mutagenic pathways in tobacco-related cancers .
- Isotopic tracing : The deuterated methyl group enables tracking of metabolic intermediates in vivo .
- Dose-response modeling : Quantification of adducts in target tissues (e.g., lung, liver) using mass spectrometry .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-deuterated analogs, and what methodological adjustments are required?
The deuterium isotope effect slows enzymatic demethylation, altering metabolic kinetics. Researchers must:
Q. What experimental strategies resolve contradictions in data on this compound’s reactivity and biological activity?
Contradictions arise from:
- Solvent-dependent stability : Organic solvents (e.g., DMSO) enhance stability, while aqueous buffers promote hydrolysis. Use freshly prepared solutions and control for solvent residuals .
- Batch variability : Cross-validate results with certified reference materials (e.g., Cerilliant® standards) .
- Species-specific metabolism : Compare metabolic profiles across models (e.g., murine vs. human hepatocytes) using isotopic labeling .
Q. How can researchers optimize synthetic routes for deuterated nitrosamines like this compound?
Key steps include:
- Deuterium incorporation : Use deuterated methyl precursors (e.g., CD₃I) in nitrosation reactions under acidic conditions .
- Purification : Recrystallization or preparative HPLC to isolate high-purity products (>98%) .
- Quality control : NMR (¹H/²H) and high-resolution MS to confirm deuteration efficiency and structural fidelity .
Methodological Considerations
Q. What are the best practices for handling and disposing of this compound given its carcinogenic potential?
Q. How does isotopic labeling impact the interpretation of pharmacokinetic data?
Deuterium labeling reduces metabolic clearance rates, requiring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
